molecular formula C6H4N4O4 B6617431 O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine CAS No. 1360449-26-8

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

Cat. No.: B6617431
CAS No.: 1360449-26-8
M. Wt: 196.12 g/mol
InChI Key: SYOUDYDAZGFVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(7-Nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine is a valuable chemical building block in research for developing novel fluorescent probes and other bioactive molecules. As a derivative of the 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore, this compound serves as a versatile scaffold for the synthesis of target-specific molecular tools . NBD-based derivatives are widely recognized for their excellent fluorescence properties and have been successfully engineered into probes for detecting biologically critical analytes, such as hydrogen sulfide (H₂S), in living cellular systems . Furthermore, related NBD compounds have demonstrated significant research value as potent inhibitors of enzymes like glutathione S-transferase, showing potential in overcoming multidrug resistance in cancer cells . This reagent enables researchers to create highly sensitive and selective tools for biochemical sensing, enzyme studies, and cellular imaging applications. The product is offered with guaranteed quality and purity for research purposes. This compound is For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O4/c7-13-4-2-1-3(10(11)12)5-6(4)9-14-8-5/h1-2H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOUDYDAZGFVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)ON)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

General Synthesis of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution on an electron-deficient 7-nitro-2,1,3-benzoxadiazole ring system. The strong electron-withdrawing nature of the nitro group and the benzoxadiazole heterocycle facilitates the displacement of a leaving group at the 4-position by hydroxylamine (B1172632).

Reaction Pathways Involving 7-nitro-2,1,3-benzoxadiazole and Hydroxylamine

A direct synthetic route involves the reaction of 7-nitro-2,1,3-benzoxadiazole with hydroxylamine. evitachem.com In this pathway, hydroxylamine acts as the nucleophile. The reaction typically requires heating in a suitable solvent to proceed to completion. The use of hydroxylamine hydrochloride is common, often necessitating the presence of a base to generate the free hydroxylamine nucleophile. evitachem.com

Role of 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) as a Key Intermediate in Synthesis

A more prevalent and efficient method utilizes 4-Chloro-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-Cl, as the key starting material. aatbio.comchemspider.comsigmaaldrich.com NBD-Cl is a highly reactive and commercially available electrophile. The chlorine atom at the 4-position is significantly activated towards nucleophilic attack due to the potent electron-withdrawing effects of the adjacent nitro group and the fused oxadiazole ring.

The synthesis involves the nucleophilic substitution of the chloride ion by hydroxylamine. arkat-usa.org This reaction is a cornerstone for creating a wide array of 4-substituted-7-nitro-2,1,3-benzoxadiazole derivatives, which are frequently used as fluorescent labels in biochemistry. researchgate.netaatbio.com The reaction between NBD-Cl and a nucleophile like hydroxylamine or its derivatives proceeds readily, making it a preferred synthetic strategy. arkat-usa.org

Optimization of Reaction Conditions and Solvents for this compound Formation

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, reaction temperature, and the presence of a base.

Solvents : Polar protic solvents such as methanol (B129727) or ethanol (B145695) are commonly employed for this reaction. evitachem.com They are effective at solvating the reagents, including hydroxylamine hydrochloride.

Temperature : The reaction is typically conducted under reflux to ensure a sufficient reaction rate. evitachem.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can determine the optimal heating time.

Base : When using hydroxylamine hydrochloride, a base such as a tertiary amine (e.g., triethylamine) or an inorganic carbonate is often added to neutralize the HCl and liberate the more nucleophilic free hydroxylamine.

The table below summarizes typical conditions and parameters for optimization.

ParameterCondition/ReagentPurpose
Electrophile 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)Activated precursor
Nucleophile Hydroxylamine hydrochlorideSource of the hydroxylamine moiety
Solvent Methanol, EthanolSolubilizes reactants
Base Triethylamine (B128534), Sodium BicarbonateGenerates free hydroxylamine from its salt
Temperature Reflux (e.g., ~65°C for Methanol)Increases reaction rate
Reaction Time Several hoursRequired for complete conversion

Broader Synthetic Strategies for Hydroxylamine Derivatives in Organic Chemistry

The synthesis of the target compound is a specific example within the broader field of preparing hydroxylamine derivatives. Various robust methods exist in organic chemistry for the formation of N-substituted and O-substituted hydroxylamines.

Reductive Amination Approaches for N-Substituted Hydroxylamines

Reductive amination is a powerful and versatile method for synthesizing amines, and it can be adapted for the preparation of N-substituted hydroxylamines. google.com This process typically involves two steps: the reaction of a carbonyl compound (aldehyde or ketone) with a hydroxylamine to form an oxime, followed by the reduction of the C=N double bond. nih.gov

Careful selection of the reducing agent is necessary to selectively reduce the oxime C=N bond without cleaving the weaker N-O bond. nih.gov Reagents like sodium cyanoborohydride are effective for this transformation. researchgate.net This approach provides a reliable route to a wide range of N-alkylhydroxylamines.

Amination Reactions with Unprotected Hydroxylamines

Directly using unprotected hydroxylamine (NH₂OH) as a nitrogen source in amination reactions presents unique opportunities and challenges. organic-chemistry.org Hydroxylamine is an ambident nucleophile, capable of reacting through either its nitrogen or oxygen atom. However, under specific, carefully controlled conditions, it can be used effectively. organic-chemistry.org

Recent advances have focused on transition-metal-catalyzed reactions, such as iridium-catalyzed allylic substitution, which can proceed with high chemoselectivity using unprotected hydroxylamine. organic-chemistry.org These methods are part of a growing interest in developing reactions that install unprotected amino or hydroxylamino groups directly, thereby increasing synthetic efficiency by avoiding protection-deprotection steps. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling in Hydroxylamine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen and carbon-oxygen bonds. While traditionally used for amines, these methods have been extended to the synthesis of N-arylhydroxylamines.

In the context of synthesizing O-aryl hydroxylamines, a palladium-catalyzed C-O cross-coupling approach can be envisioned. This would involve the reaction of a hydroxylamine equivalent with an activated NBD precursor. A notable advancement in this area is the use of the bis-pyrazole phosphine (B1218219) ligand, BippyPhos, which has proven effective for the palladium-catalyzed cross-coupling of hydroxylamines with a range of aryl bromides, chlorides, and iodides. organic-chemistry.orgnih.gov The reactions typically proceed under mild conditions, for example at 80°C in toluene (B28343) with a base such as cesium carbonate, to afford the desired N-arylhydroxylamine products in good to excellent yields. organic-chemistry.orgnih.gov This methodology offers significant advantages, including lower catalyst loadings and a broader substrate scope compared to other methods. organic-chemistry.org

For the specific synthesis of this compound, a hypothetical palladium-catalyzed pathway could involve the coupling of a suitable hydroxylamine derivative with a 4-halo-7-nitro-2,1,3-benzoxadiazole. The high electron deficiency of the NBD ring system would likely facilitate the oxidative addition step in the catalytic cycle.

Catalyst System Component Typical Reagents/Conditions Key Advantages
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃Readily available and effective
LigandBippyPhos, XantphosPromotes efficient cross-coupling
BaseCs₂CO₃, K₃PO₄, K₂CO₃Essential for the catalytic cycle
SolventToluene, DioxaneAprotic solvents are generally preferred

Copper-Catalyzed N-Arylation Strategies for Hydroxylamines

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents a classical and continually evolving method for the formation of C-N bonds. This strategy has been successfully applied to the synthesis of N-arylhydroxylamines from aryl iodides. An efficient protocol involves the use of copper(I) iodide as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and cesium carbonate as the base in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80°C). organic-chemistry.org

This methodology demonstrates a broad tolerance for various functional groups, including nitro groups, which is particularly relevant for the synthesis of NBD-containing compounds. organic-chemistry.org The reaction is effective for a variety of N- and O-functionalized hydroxylamines, yielding the corresponding N-arylhydroxylamines in good to excellent yields. organic-chemistry.org However, a limitation of this specific protocol is its ineffectiveness with aryl bromides and triflates. organic-chemistry.org

For the synthesis of this compound, a copper-catalyzed approach would likely involve the coupling of a hydroxylamine with 4-iodo-7-nitro-2,1,3-benzoxadiazole. The general utility of this method for electron-deficient aryl halides makes it a plausible route. More recent developments in copper catalysis have introduced more efficient and versatile catalyst systems, often employing various diamine ligands, which can operate under milder conditions. organic-chemistry.orgnih.govresearchgate.net

Reaction Component Typical Examples Role in the Reaction
Copper CatalystCuI, Cu₂OFacilitates the N-arylation
Ligand1,10-phenanthroline, 1,2-cyclohexanediamineStabilizes the copper catalyst and enhances reactivity
BaseCs₂CO₃, K₃PO₄Acts as a proton scavenger
Aryl HalideAryl iodidesThe electrophilic coupling partner

Synthesis and Utility of O-Protected NH-Free Hydroxylamines as Electrophilic Aminating Reagents

A more contemporary approach to the formation of C-N bonds involves the use of O-protected NH-free hydroxylamines as electrophilic aminating reagents. These reagents offer a powerful tool for the direct introduction of an amino group into a molecule. rsc.orgnih.gov This strategy is particularly useful for the late-stage functionalization of complex molecules and can be employed in biocatalysis, organocatalysis, and transition metal catalysis. rsc.org

These reagents are designed to be bench-stable and possess sufficient reactivity to aminate a variety of nucleophiles. nih.gov The reactivity of these hydroxylamine derivatives can be fine-tuned by the choice of the O-protecting group. For instance, O-pivaloyl-substituted hydroxylammonium reagents have been shown to be effective for the amination of arenes. nih.gov

In the context of synthesizing the target molecule, an electrophilic amination strategy could, in principle, be envisioned where a suitable organometallic derivative of 7-nitro-2,1,3-benzoxadiazole acts as the nucleophile, reacting with an O-protected NH-free hydroxylamine. However, the more common application involves the amination of arenes, which would lead to an N-aryl product rather than an O-aryl hydroxylamine.

Direct N-O Bond Formation Methodologies for Substituted Hydroxylamines

The direct formation of the N-O bond represents a convergent and efficient strategy for the synthesis of substituted hydroxylamines. nih.gov This approach typically involves the reaction of a nitrogen-based nucleophile with an oxygen-based electrophile, or vice versa. nih.gov Recent advancements have focused on overcoming the challenges associated with these reactions, such as competing side reactions.

One notable method involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate, which allows for the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines with a broad functional group tolerance. While this specific example leads to N,N-disubstituted products, the underlying principle of direct N-O bond formation is a key strategy in hydroxylamine synthesis.

Another approach involves the use of cyclic nitrenoid precursors, such as oxadiazolones, to facilitate intramolecular N-O bond formation. nih.gov This method has been developed for the synthesis of 3-aminobenzisoxazoles, where the N-O bond is formed through the coupling of a hydroxy group with an electrophilic imidoyl nitrene. nih.gov While not a direct route to O-aryl hydroxylamines, this illustrates the creative strategies being developed for N-O bond construction. The direct synthesis of this compound via N-O bond formation would likely require a bespoke strategy tailored to the specific reactivity of the NBD core.

Purification and Isolation Techniques for this compound and Analogues

The purification of this compound and its analogues is a critical step to ensure the high purity required for their applications, particularly in fluorescence-based assays. The most common techniques employed are recrystallization and silica (B1680970) gel chromatography. nih.gov

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility profile of the compound. For NBD derivatives, polar solvents are often employed. For instance, various NBD compounds have been successfully recrystallized from ethanol. rdd.edu.iqanjs.edu.iq The general procedure involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to allow for the formation of pure crystals.

Silica gel chromatography is a powerful technique for the separation of compounds based on their polarity. For NBD derivatives, a variety of solvent systems can be used as the mobile phase. A common starting point for compounds of moderate polarity is a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. rochester.edu For more polar compounds, a system of dichloromethane (B109758) and methanol can be effective. rochester.edu The polarity of the solvent system is adjusted to achieve optimal separation of the desired product from any impurities. Given that hydroxylamines can be basic, it is sometimes necessary to add a small amount of a basic modifier, such as triethylamine or ammonia (B1221849) in methanol, to the eluent to prevent streaking and improve the separation on the acidic silica gel. researchgate.net

Purification Technique Typical Solvents/Mobile Phases Key Considerations
RecrystallizationEthanol, MethanolSolvent selection is critical for yield and purity.
Silica Gel ChromatographyHexane/Ethyl Acetate, Dichloromethane/MethanolThe polarity of the eluent must be optimized for separation. Basic modifiers may be needed for basic compounds.

Mechanistic Investigations of Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine and its Derivatives

The 7-nitro-2,1,3-benzoxadiazole (NBD) moiety is a highly electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr). The SNAr mechanism for NBD derivatives generally proceeds via a two-step addition-elimination pathway. In the first step, a nucleophile attacks the electron-poor carbon atom (C-4) of the benzoxadiazole ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The subsequent departure of the leaving group from this complex is typically fast, restoring the aromaticity of the ring. researchgate.netresearchgate.net The reactivity of this compound is characterized by the substitution of the hydroxylamine (B1172632) group by various nucleophiles.

Amines, acting as potent nucleophiles due to the lone pair of electrons on the nitrogen atom, readily react with NBD derivatives. masterorganicchemistry.comchemguide.co.ukmsu.eduyoutube.com The reaction of this compound with primary or secondary amines is expected to follow the characteristic SNAr mechanism. The amine attacks the C-4 position of the NBD ring, forming a zwitterionic Meisenheimer intermediate. Subsequent elimination of the hydroxylamine leaving group yields the corresponding 4-amino-7-nitro-2,1,3-benzoxadiazole product. researchgate.netresearchgate.net

The rate of this reaction is influenced by the nucleophilicity of the amine, which is in turn affected by factors such as basicity and steric hindrance. masterorganicchemistry.com Generally, more basic amines are more nucleophilic and react faster. masterorganicchemistry.com However, bulky amines can exhibit reduced reactivity due to steric hindrance, which impedes their approach to the electrophilic carbon center. masterorganicchemistry.commsu.edu Studies on the related compound, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), with various cyclic secondary amines have provided insight into these reactivity patterns. researchgate.net

Table 1: Reactivity of NBD-Cl with Various Amine Nucleophiles This table is based on data for NBD-Cl as a proxy for the reactivity of NBD derivatives.

Nucleophile (Amine)Reaction ProductRelative Reactivity Trend
Pyrrolidine4-(Pyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazoleHigh
Piperidine4-(Piperidin-1-yl)-7-nitro-2,1,3-benzoxadiazoleMedium
Morpholine4-(Morpholin-4-yl)-7-nitro-2,1,3-benzoxadiazoleLow
Data derived from qualitative trends discussed in mechanistic studies of NBD-Cl. researchgate.net

Biothiols, such as cysteine, homocysteine, and hydrogen sulfide (B99878) (in its anionic form, HS⁻), are highly effective nucleophiles that react readily with NBD derivatives. researchgate.netoup.com The high nucleophilicity of the thiol group allows for a rapid SNAr reaction. oup.com In the reaction with this compound, the thiolate anion attacks the C-4 position, displacing the hydroxylamine group to form a stable thioether linkage. nih.govsemanticscholar.org

The reactivity of NBD derivatives with different biothiols can vary. For instance, studies using 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) have shown that the reaction rate with cysteine can be significantly higher than with homocysteine under identical conditions. researchgate.net This difference in reactivity is often exploited in the design of selective fluorescent probes for biothiol detection. nycu.edu.twoup.comnih.gov The reaction with hydrogen sulfide (typically generated from a donor like Na₂S in experimental settings) leads to the formation of 7-nitrobenzo[c] researchgate.netresearchgate.netevitachem.comoxadiazole-4-thiol (NBD-SH). nih.govsemanticscholar.org

Table 2: Time to Reaction Completion for NBD-SCN with Cysteine and Homocysteine This table presents kinetic data for NBD-SCN, a derivative used for biothiol detection, highlighting the differential reactivity.

BiothiolTime to Reach Plateau Fluorescence Intensity
CysteineWithin 20 seconds
HomocysteineWithin 10 minutes
Data sourced from time-dependent fluorescence assays. nih.gov

The kinetics of an SNAr reaction are critically dependent on the nature of the leaving group. researchgate.netnih.gov A good leaving group is one that can stabilize the negative charge it acquires upon departure. purechemistry.org This is typically associated with the conjugate base of a strong acid (i.e., a weak base). purechemistry.org In the context of SNAr reactions on activated aromatic systems, the rate-determining step can be either the formation of the Meisenheimer complex (k₁) or its decomposition via the departure of the leaving group (k₂). researchgate.netresearchgate.net

For many NBD derivatives, such as NBD-Cl, the departure of the leaving group is fast, and the initial nucleophilic attack is the rate-limiting step. researchgate.net The reactivity order for halogen leaving groups in SNAr reactions is often F > Cl > Br > I, which is inverse to their order in aliphatic SN2 reactions. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and increases the electrophilicity of the carbon atom, thereby accelerating the initial nucleophilic attack. nih.gov

Table 3: General Reactivity Trend of Leaving Groups in SNAr Reactions This table provides a generalized trend for leaving group ability in activated SNAr systems.

Leaving GroupGeneral Reactivity
F⁻Very High
NO₂⁻High
Cl⁻, Br⁻Moderate
I⁻Moderate
ArO⁻ (Phenoxides)Variable (depends on substitution)
RSO₂⁻ (Sulfonates)Good
This trend is compiled from general principles of SNAr reactions. nih.govpurechemistry.orgntu.edu.sg

Complex Formation and Coordination Chemistry of this compound

The structure of this compound, featuring nitrogen and oxygen atoms with available lone pairs, allows it to act as a ligand, forming coordination complexes with metal ions. nih.govebsco.com This process, known as chelation, involves the formation of a stable ring structure incorporating the metal ion. nih.govebsco.com

Chelation involves the binding of a single ligand to a central metal ion at two or more points, forming a chelate ring. ebsco.com For this compound, the likely coordination sites are the nitrogen and oxygen atoms of the hydroxylamine moiety (-O-NH₂). These atoms can act as donor ligands, sharing their lone pair electrons to form coordinate bonds with a metal ion. The formation of a five- or six-membered chelate ring is thermodynamically favorable and enhances the stability of the resulting metal complex. nih.gov The binding of the metal ion can significantly alter the electronic properties of the NBD fluorophore, often leading to changes in its fluorescence characteristics, such as enhancement or quenching. evitachem.com This phenomenon is the basis for its application as a fluorescent sensor for metal ions. evitachem.com The chelation process can be influenced by several factors, including the pH of the medium, the coordination number of the metal, and the presence of competing ligands. mdpi.com

Chelating agents often exhibit selectivity, meaning they bind more strongly to certain metal ions than others. nih.gov This selectivity is governed by factors such as the size of the metal ion, its charge, the preferred coordination geometry, and the "hardness" or "softness" of both the metal ion and the ligand's donor atoms (HSAB theory). nih.gov The affinity, or strength of binding, is quantified by the association constant (Kₐ) or the dissociation constant (Kₐ). nih.gov

Derivatives of 7-nitro-2,1,3-benzoxadiazole have been developed as selective chemosensors for various metal ions, including Cu²⁺ and Hg²⁺. rsc.orgresearchgate.net For this compound, the specific selectivity and affinity profile would depend on how the hydroxylamine group and the NBD core interact with different metal ions. evitachem.com For instance, NBD-based sensors have demonstrated high selectivity for Cu²⁺, with binding resulting in a significant fluorescence enhancement. rsc.org The affinity for copper (II) in one such NBD-derived sensor was determined to have an association constant (Kₐ) of 2.62 × 10⁴ M⁻¹. rsc.org Another study on NBD-aza-crown ethers showed a strong affinity and selectivity for Ca²⁺ and Sr²⁺ ions. nih.gov

Table 4: Metal Ion Selectivity and Affinity for an NBD-based Fluorescent Probe This table shows data for a representative NBD-derived chemosensor to illustrate typical affinity values.

Metal IonApparent Association Constant (Kₐ)Observed Effect
Cu²⁺2.62 × 10⁴ M⁻¹~20-fold fluorescence increase
Other tested ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺)Not significantNo significant fluorescence change
Data sourced from a study on a specific NBD-derived turn-on fluorescent probe for Cu²⁺. rsc.org

Oxime Formation and Related Condensation Reactions

This compound, as a derivative of hydroxylamine, engages in condensation reactions with carbonyl compounds to form oximes. This reactivity is a cornerstone of its application in chemical and biological studies.

The fundamental reaction involving this compound is its condensation with aldehydes and ketones to yield the corresponding oxime adducts. wikipedia.orgthermofisher.com This reaction proceeds via a nucleophilic addition of the hydroxylamine's nitrogen atom to the electrophilic carbonyl carbon. chemtube3d.comic.ac.uk

The mechanism begins with the attack of the nucleophilic nitrogen of the hydroxylamine on the carbonyl carbon of an aldehyde or ketone. chemtube3d.com This step is followed by a series of proton transfers, often involving solvent molecules, to form a carbinolamine intermediate. ic.ac.uk Subsequent elimination of a water molecule from this intermediate leads to the formation of a carbon-nitrogen double bond (C=N), resulting in the final oxime product. wikipedia.orgchemtube3d.com The reaction of aldehydes with hydroxylamine derivatives produces aldoximes, while ketones yield ketoximes. wikipedia.org The resulting NBD-labeled oximes are often fluorescent, a property conferred by the nitrobenzoxadiazole moiety. researchgate.net

A significant characteristic of the oxime linkage formed from the reaction of hydroxylamines with carbonyls is its considerable hydrolytic stability, particularly when compared to analogous C=N bonds like those in hydrazones. nih.govresearchgate.net Studies have shown that oximes are substantially more resistant to hydrolysis across a range of pH levels. nih.govnih.govsemanticscholar.org

The enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime (RR'C=N-OH) compared to the nitrogen atom in a hydrazone (RR'C=N-NR₂). nih.gov This makes the oxime less favorable for protonation, a key step in the acid-catalyzed hydrolysis mechanism. nih.govresearchgate.net In one comparative study at pH 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a methylhydrazone and 300-fold lower than that of an acetylhydrazone. nih.gov This inherent stability makes the oxime linkage formed from this compound a robust and reliable covalent bond for labeling and conjugation applications.

The rate of oxime formation can be significantly enhanced through the use of nucleophilic catalysts, with aniline (B41778) being a well-established example. thermofisher.comnih.gov Aniline catalysis accelerates the reaction, especially at neutral pH where the uncatalyzed reaction can be slow. nih.gov The mechanism involves the rapid formation of a transient, more reactive Schiff base (or imine) between the aniline catalyst and the carbonyl substrate. This intermediate is then readily attacked by the hydroxylamine, which displaces the aniline to form the final oxime product.

Research has shown that the catalytic efficiency can be improved by using substituted anilines. Electron-donating groups on the aniline ring enhance catalytic activity. nih.gov For instance, p-phenylenediamine (B122844) has been demonstrated to be a more effective catalyst than aniline over a pH range of 4-7. nih.gov This superior catalytic activity allows for efficient oxime ligations to proceed under milder conditions and at lower reactant concentrations. nih.gov

Catalyst (at pH 7)Fold Rate Increase vs. Uncatalyzed ReactionFold Rate Increase vs. Aniline-Catalyzed Reaction
Aniline-1
p-Phenylenediamine12019

Data derived from a model oxime ligation study involving aminooxy-functionalized PEG and a protein. nih.gov

Radical Reactions and Electron Transfer Processes Involving this compound Derivatives

Hydroxylamine derivatives can participate in radical reactions, often serving as precursors to nitrogen-centered radicals through processes like single-electron transfer (SET) or hydrogen atom transfer (HAT). nih.govresearchgate.net

Hydroxylamine systems can engage in Hydrogen Atom Transfer (HAT), a fundamental process in which a hydrogen atom (a proton and an electron) is transferred from a donor to an acceptor radical species. nih.govrsc.org In this context, the hydroxylamine derivative acts as the H-atom donor, quenching a radical and generating a new nitrogen-centered radical (an aminoxyl or nitroxyl (B88944) radical). nih.gov

The HAT process is crucial in the chemistry of nitroxyl radicals and their corresponding hydroxylamines. nih.gov Kinetic studies on HAT reactions between hydroxylamines and stable nitroxyl radicals have been conducted to understand the underlying mechanics, which can be influenced by factors such as tunneling. nih.gov The ability of the N-O-H group in a hydroxylamine to donate a hydrogen atom is a key feature of its radical chemistry. nih.gov

The stability and reactivity of radicals derived from hydroxylamines are significantly influenced by electronic substituent effects. nih.gov The nature of the substituents on the aromatic ring system can modulate the properties of the resulting radical. rsc.org

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution within the molecule. For this compound, the 7-nitro-2,1,3-benzoxadiazole (NBD) moiety contains a potent nitro group, which acts as a strong EWG. This electronic pull is expected to influence the stability of any nitrogen-centered radical formed from the parent molecule.

pH-Dependent Electrostatic Catalysis in Radical Reactions

The 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) moiety plays a significant role in modulating the reactivity of associated radical species, particularly in response to environmental pH. Research using a derivative of the target compound has provided experimental validation for pH-dependent electrostatic catalysis in radical reactions.

A key study utilized time-dependent fluorescence spectroscopy to investigate the kinetics and thermodynamics of hydrogen atom transfer (HAT) between a hydroxylamine bearing a carboxylic acid group (1-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid) and a profluorescent nitroxide radical containing the NBD group, namely {2,2,6,6-tetramethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-1-piperidinyl}oxidanyl radical (PFN). This experiment demonstrated significant pH-dependent electrostatic effects on the reaction. The findings confirmed theoretical predictions that electrostatic stabilization is functionally significant for delocalized radicals in environments of low polarity.

The core of this phenomenon is that the deprotonation of a remote carboxylic acid group, even at a distance of approximately 6 Å from the radical center, substantially increases the stability of the nitroxide radical relative to its corresponding closed-shell hydroxylamine. This pH-switched stabilization does not occur when the hydroxylamine lacks an acid-base group or when the solvent polarity is increased. This effect implies that the acidity of the remote carboxylic acid group can be enhanced by as much as 2 pKa units in the nitroxide radical compared to the hydroxylamine under these conditions. The ability to tune the stability of such radicals through simple pH changes is attractive for applications like controlled radical polymerization.

Table 1: Influence of pH on Hydrogen Atom Transfer (HAT) Equilibrium Data derived from conceptual findings in the cited study.

Condition Reactant System Solvent Observation Implication
Neutral PFN + Carboxylic Acid Hydroxylamine Dichloromethane (B109758) Equilibrium favors the hydroxylamine form. The radical is less stable.
Basic (Deprotonated) PFN + Carboxylic Acid Hydroxylamine Dichloromethane Equilibrium shifts significantly toward the nitroxide radical. Deprotonation provides electrostatic stabilization to the radical.
Control PFN + Non-acidic Hydroxylamine Dichloromethane No significant shift in equilibrium upon addition of base. The presence of a pH-sensitive group is essential for the effect.

| High Polarity | PFN + Carboxylic Acid Hydroxylamine | Acetonitrile | No significant pH-switched stabilization observed. | The electrostatic effect is masked in polar solvents. |

Other Specific Reaction Pathways of Hydroxylamines

Reactions with Sulfur Dioxide and Derivatives

The reaction of hydroxylamines with sulfur dioxide (SO₂) can proceed through various pathways depending on the substrate and conditions. For N-arylhydroxylamines and related amine oxides, reactions with aqueous SO₂ can lead to reduction of the nitrogen center or electrophilic substitution on the aromatic ring. For instance, N,N-dimethylaniline N-oxide reacts with aqueous SO₂ to yield the corresponding tertiary amine along with o- and p-dimethylaminobenzene sulfonic acids, the latter likely forming via a free-radical mechanism. bohrium.com Similarly, β-phenylhydroxylamine has also been studied in its reaction with sulfur dioxide in water. bohrium.com

The general reaction between hydroxylamine and sulfur dioxide can yield either sulfamic acid or ammonium (B1175870) bisulfate. bohrium.com For N-monoalkylhydroxylamines, reactions with SO₂ have also been investigated, highlighting a distinct reactivity pattern compared to their aryl counterparts. acs.org While these studies establish the general reactivity of the hydroxylamine functional group with SO₂, specific mechanistic investigations detailing the reaction of this compound with sulfur dioxide are not extensively documented in the available literature.

Intramolecular and Intermolecular Rearrangement Reactions of Hydroxylamines

Hydroxylamines, particularly aryl derivatives, are known to undergo several classic rearrangement reactions, which are critical pathways for synthesizing substituted aromatic compounds.

Bamberger Rearrangement: This is a well-known acid-catalyzed reaction where N-phenylhydroxylamines rearrange to form 4-aminophenols. wikipedia.org The mechanism proceeds through the protonation of the hydroxylamine. wikipedia.org While N-protonation is favored, it is unproductive. wikipedia.org O-protonation allows for the elimination of a water molecule to form a nitrenium ion intermediate. wikipedia.orgwiley-vch.de This electrophilic intermediate is then attacked by a nucleophile, typically water, at the para-position, leading to the final aminophenol product after rearomatization. wikipedia.orgwiley-vch.de The reaction can be performed under various acidic conditions, including using silica (B1680970) sulfuric acid or a CO₂-H₂O system, which offers a more environmentally benign alternative to strong mineral acids. acs.orgasianpubs.orgacs.org

Stieglitz Rearrangement: This reaction involves a 1,2-rearrangement on an activated amine derivative to form an imine. wikipedia.org For triaryl hydroxylamines, treatment with an activating agent like phosphorus pentachloride facilitates dehydration and the migration of an aryl group from carbon to the electron-deficient nitrogen, yielding a triaryl imine (a Schiff base). wikipedia.org The term "Stieglitz rearrangement" is broadly applied to a variety of rearrangement reactions of activated amines, including N-haloamines and N-sulfonated amines, to imines. wikipedia.org

Other Rearrangements: O-arylhydroxylamines can also undergo other transformations, such as acs.orgasianpubs.org- and asianpubs.orgasianpubs.org-sigmatropic rearrangements. researchgate.netorganic-chemistry.org For example, O-arylated products derived from ethyl acetohydroximate can be converted into substituted benzofurans via a asianpubs.orgasianpubs.org sigmatropic rearrangement in a one-pot process. organic-chemistry.org Additionally, a recently reported method for the ortho-selective amination of arene carboxylic acids proceeds through a facile rearrangement of acyl O-hydroxylamines. nih.gov

Electrophilic Amination Utilizing O-Diphenylphosphinylhydroxylamine

Electrophilic amination is a fundamental process for forming carbon-nitrogen bonds, where a nitrogen source acts as the electrophile in a reaction with a carbon nucleophile like a carbanion or organometallic reagent. wikipedia.org The efficacy of an electrophilic aminating agent often relies on the presence of a good leaving group attached to the nitrogen atom. wikipedia.org Hydroxylamine derivatives are a prominent class of reagents for this purpose. rsc.orgnih.gov

A benchmark reagent in this class is O-(diphenylphosphinyl)hydroxylamine (DPPH). The diphenylphosphinyl group is strongly electron-withdrawing, which polarizes the N-O bond and makes the amino group (-NH₂) an electrophilic synthon. This allows DPPH to effectively aminate a wide range of nucleophiles.

Based on these principles, this compound is predicted to be a potent electrophilic aminating agent. The NBD moiety is a powerful electron-withdrawing group, which would render the N-O bond labile and facilitate the transfer of the "-NH₂" group to a nucleophile. In a hypothetical reaction, a nucleophile would attack the nitrogen atom, leading to the cleavage of the N-O bond and displacement of the 7-nitro-2,1,3-benzoxadiazol-4-oxide anion as the leaving group. This potential reactivity makes it a candidate for amination reactions, although specific applications in this context require further investigation.

Advanced Spectroscopic and Analytical Research Techniques

Structural Elucidation and Confirmation Methodologies for O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

The precise chemical structure of this compound is confirmed through a combination of powerful spectroscopic techniques, each offering a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum, the aromatic protons of the 7-nitro-2,1,3-benzoxadiazole ring system typically appear as distinct doublets in the downfield region, a consequence of the strong electron-withdrawing effects of the nitro group and the benzoxadiazole ring. The protons on the hydroxylamine (B1172632) moiety (-ONH₂) would also produce characteristic signals.

Interactive Table: Expected NMR Chemical Shift Ranges for this compound Based on Analogous Compounds

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HAromatic C-H (H-5, H-6)8.0 - 8.5
¹HHydroxylamine (-NH₂)Variable, broad
¹³CAromatic C-NO₂ (C-7)~145
¹³CAromatic C-O-N (C-4)~144
¹³CAromatic C-H (C-5, C-6)100 - 140

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is employed to determine the precise molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The technique also provides structural information through the analysis of fragmentation patterns.

Upon ionization, the molecule will generate a molecular ion peak (M⁺) corresponding to its molecular weight. For this compound (C₆H₄N₄O₄), the expected monoisotopic mass is approximately 196.02 g/mol . The fragmentation pattern in techniques like Electron Ionization (EI-MS) would likely involve characteristic losses of small neutral molecules. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The benzoxadiazole ring can also undergo characteristic cleavages. Analysis of these fragments helps to piece together the molecule's structure and confirm the connectivity of its atoms.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The nitro group (NO₂) gives rise to strong, distinct asymmetric and symmetric stretching vibrations. The hydroxylamine group (-ONH₂) will exhibit N-H and O-H stretching bands. The aromatic C-H and C=C bonds of the benzoxadiazole ring also produce characteristic signals. A commercial supplier notes the presence of characteristic peaks corresponding to N-H and O-H stretching vibrations for this compound. evitachem.com

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1500 - 1560Strong
Nitro (NO₂)Symmetric Stretch1335 - 1380Strong
Hydroxylamine (N-H)Stretch3200 - 3400Medium, Broad
Hydroxylamine (O-H)Stretch3500 - 3700Medium, Broad
Aromatic C=CStretch1450 - 1600Medium
Aromatic C-HStretch3000 - 3100Medium
Benzoxadiazole N-OStretch~1300Medium

Spectroscopic Studies of Electronic and Photophysical Properties of NBD-Hydroxylamine Derivatives

The 7-nitro-2,1,3-benzoxadiazole (NBD) moiety is a well-known fluorophore, and its derivatives are widely used as fluorescent probes. Their electronic and photophysical properties are highly sensitive to their local environment, a characteristic that is studied in detail using UV-Visible and fluorescence spectroscopy.

UV-Visible absorption spectroscopy reveals information about the electronic transitions within the NBD chromophore. NBD derivatives typically exhibit two main absorption bands. researchgate.net The higher energy band, usually in the near-UV region, and a lower energy band in the visible region, which is responsible for the compound's color.

This lower energy band is attributed to an intramolecular charge transfer (ICT) transition. In this process, photoexcitation promotes an electron from an electron-donating part of the molecule to an electron-accepting part. For NBD derivatives, the electron-donating group is the substituent at the 4-position (in this case, the hydroxylamine group), and the electron-accepting part is the nitrobenzoxadiazole core. The position of this absorption maximum (λmax) is sensitive to the solvent polarity, a phenomenon known as solvatochromism. Generally, in more polar solvents, the absorption maximum shifts to longer wavelengths (a bathochromic or red shift).

Interactive Table: UV-Vis Absorption Maxima (λmax) of Representative NBD-Amine Derivatives in Different Solvents

NBD DerivativeSolventλmax (nm)
NBD-N3H researchgate.netMethanol (B129727)473
NBD-N3H researchgate.netChloroform465
NBD-Serotonin Analog nih.govresearchgate.netMethanol~465
NBD-Serotonin Analog nih.govresearchgate.netAcetone (B3395972)~465
NBD-Serotonin Analog nih.govresearchgate.netTetrahydrofuran~465

Data from analogous NBD-amine derivatives are presented to illustrate the typical absorption characteristics.

Fluorescence emission spectroscopy is crucial for characterizing the emissive properties of NBD-hydroxylamine derivatives. When the NBD fluorophore is excited with light at its absorption wavelength, it can relax to the ground state by emitting a photon, a process observed as fluorescence. The fluorescence of NBD derivatives is highly dependent on the surrounding environment. nih.gov

The key mechanism behind this environmental sensitivity is the intramolecular charge transfer (ICT) state. Upon excitation, there is a significant change in the dipole moment of the molecule. acs.org In polar solvents, the solvent molecules can reorient around the excited-state dipole, stabilizing it and lowering its energy. This stabilization leads to a red shift in the fluorescence emission spectrum. Therefore, by observing the emission maximum, one can probe the polarity of the microenvironment around the fluorophore.

NBD derivatives often exhibit weak fluorescence in polar, protic solvents like water but fluoresce brightly in nonpolar, aprotic environments. nih.gov This is because hydrogen bonding with water molecules can provide non-radiative pathways for the excited state to decay, quenching the fluorescence. This "turn-on" fluorescence in hydrophobic environments makes NBD derivatives excellent probes for biological membranes and protein binding sites. nih.gov

Interactive Table: Fluorescence Emission Maxima (λem) of a Representative NBD-Serotonin Analog in Various Solvents

SolventPolarity (ET(30))λem (nm)
Tetrahydrofuran37.4526
Acetone42.2528
Isopropanol48.6535
Ethanol (B145695)51.9537
Methanol55.5540
Dimethyl Sulfoxide45.1532

Data adapted from a study on NBD-labeled serotonin (B10506) analogs to illustrate the solvatochromic effect. nih.govresearchgate.net

This strong dependence of both absorption and emission spectra on solvent polarity makes NBD-hydroxylamine derivatives and related compounds powerful tools for studying molecular interactions and dynamics in complex chemical and biological systems.

Influence of Solvent Polarity and Local Environment on Spectroscopic Features

The spectroscopic properties of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, including this compound, are highly sensitive to the polarity of their surrounding environment. This sensitivity, known as solvatochromism, manifests as shifts in the absorption and fluorescence emission spectra depending on the solvent. Generally, as the polarity of the solvent increases, the fluorescence emission spectrum of NBD derivatives undergoes a bathochromic (red) shift to longer wavelengths. This phenomenon is attributed to the larger dipole moment of the NBD fluorophore in the excited state compared to the ground state. Polar solvent molecules can arrange around the excited-state dipole, lowering its energy and resulting in emission at a lower energy (longer wavelength).

This pronounced environmental sensitivity makes NBD-labeled molecules excellent probes for investigating the micro-polarity of complex systems like biological membranes. For instance, the fluorescence emission of NBD-labeled serotonin analogs shifts to shorter wavelengths (a blue shift) with a significant enhancement in fluorescence intensity in solvents of very low polarity, such as tetrahydrofuran. This indicates that the NBD group experiences a less polar environment, leading to higher quantum yields.

A key research finding related to the local environment is the Red Edge Excitation Shift (REES). This effect is observed when the fluorescence emission maximum shifts to a longer wavelength as the excitation wavelength is moved to the "red edge" (longer wavelength) of the absorption band. REES is indicative of a slow solvent relaxation rate around the fluorophore relative to its fluorescence lifetime, which typically occurs when the probe is located in a motionally restricted environment, such as within a cell membrane. For example, an NBD-labeled serotonin analog was found to exhibit a significant REES of 29 nm when bound to the human serotonin1A receptor, confirming its localization within a restricted microenvironment of the receptor's binding site.

The table below illustrates the effect of solvent polarity on the fluorescence emission maximum of a representative NBD-labeled compound.

Table 1: Effect of Solvent Polarity on Fluorescence Emission of an NBD-Serotonin Analog This table is interactive and can be sorted by clicking on the column headers.

Solvent Dielectric Constant (ε) Emission Maximum (λem)
Tetrahydrofuran 7.6 530 nm
Acetone 20.7 532 nm
Isopropanol 18.3 535 nm
Ethanol 24.3 540 nm
Methanol 32.7 542 nm
Dimethyl sulfoxide 46.7 545 nm

Electron Paramagnetic Resonance (EPR) Spectroscopy of Spin-Labeled NBD Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects molecules with unpaired electrons. It is particularly valuable for studying paramagnetic species, such as organic radicals or metal complexes. In the context of molecules like this compound, which are not intrinsically paramagnetic, EPR can be employed through a strategy called Site-Directed Spin Labeling (SDSL). nih.govresearchgate.net

The SDSL-EPR method involves chemically attaching a stable paramagnetic probe, typically a nitroxide spin label, to a specific site on a molecule of interest. nih.govresearchgate.net The EPR spectrum of this spin label is highly sensitive to its local environment, providing detailed information on:

Mobility and Dynamics: The rotational motion of the spin label is reflected in the EPR spectral line shape. Faster motion leads to sharper, well-defined spectra, while restricted motion results in broader, more complex spectra. This allows researchers to probe the dynamics of the region where the NBD derivative is located. researchgate.net

Local Polarity and H-bonding: The magnetic parameters of the nitroxide label, such as the hyperfine splitting constant, are influenced by the polarity of the surrounding medium and the presence of hydrogen bond donors.

Accessibility and Proximity: The accessibility of the spin-labeled site to other paramagnetic agents (e.g., dissolved oxygen or metal ions) can be determined by observing changes in the spin label's relaxation properties.

While the SDSL-EPR technique is a powerful tool for studying the structure and dynamics of biomolecules, specific studies detailing the synthesis and EPR analysis of a spin-labeled derivative of this compound are not prominently featured in reviewed literature. However, the principles of the technique are broadly applicable. A hypothetical study could involve synthesizing a derivative where a nitroxide moiety is attached to the NBD core. The resulting EPR spectrum would provide insights into the local environment of the NBD group when it interacts with other molecules or is incorporated into larger systems. The continuous-wave (cw-EPR) spectra are particularly effective at detecting local conformational dynamics. nih.gov

Mössbauer Spectroscopy for Characterization of Metal-NBD Complexes

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of specific isotopes, most commonly 57Fe. It can provide precise information about the oxidation state, spin state, and coordination geometry of iron atoms within a complex. This makes it an exceptionally powerful tool for characterizing iron-containing compounds. nih.gov

Given that NBD derivatives can act as ligands and form complexes with metal ions, Mössbauer spectroscopy could theoretically be used to characterize complexes formed between an NBD-containing ligand and an iron ion. If this compound or a related derivative were to coordinate with an 57Fe ion, the resulting Mössbauer spectrum would yield valuable data.

The key parameters obtained from a Mössbauer spectrum are:

Isomer Shift (δ): This parameter is related to the electron density at the nucleus and is highly indicative of the oxidation state of the iron (e.g., distinguishing between Fe(II) and Fe(III)). nih.gov

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with the surrounding electric field gradient. It provides information about the symmetry of the electron distribution and the coordination geometry around the iron nucleus.

Magnetic Hyperfine Splitting: In the presence of a magnetic field (either internal or externally applied), the nuclear energy levels split, providing information about the magnetic state of the iron atom.

While Mössbauer spectroscopy is a staple in the characterization of iron complexes, including biomolecules and coordination compounds, there is a lack of specific research in the scientific literature applying this technique to the study of metal complexes formed directly with this compound. Nevertheless, for any newly synthesized iron-NBD complex, Mössbauer spectroscopy would be an indispensable tool for elucidating the electronic structure and coordination environment of the iron center.

Surface-Enhanced Raman Scattering (SERS) for NBD-Labeled Species in Research Contexts

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that dramatically enhances the Raman signal of molecules adsorbed onto or very close to the surface of nanostructured metals, such as gold or silver. This enhancement allows for the detection of analytes at very low concentrations. The NBD group, being a component of this compound, has been investigated using SERS to understand its molecular effects within biological systems.

In SERS studies, NBD derivatives are often introduced into cellular environments containing gold nanoparticles. When the NBD-labeled molecules come into proximity with these nanoparticles, for instance, within endolysosomes, their vibrational modes can be detected. Research on living cells has shown that the SERS spectra obtained from cells treated with NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) exhibit distinct spectral signatures.

Key findings from SERS studies of NBD in cellular contexts include:

Protein Structure Destabilization: The SERS spectra of macrophage cells exposed to NBD-Cl show pronounced signals corresponding to tryptophan and amide II modes, along with a decrease in signals from protein backbone modes. This suggests a destabilization of protein structures in the immediate vicinity of the SERS nanoprobes.

Detection of Molecular Interactions: The technique is sensitive enough to detect changes in the local environment, providing insights into how the NBD label interacts with surrounding biomolecules like proteins and lipids.

The SERS spectrum provides a molecular fingerprint of the analyte, with specific peaks corresponding to different vibrational modes. For example, in studies with NBD-Cl, characteristic peaks have been assigned to vibrations of amino acids like tryptophan (at 417 cm-1) and tyrosine (around 840 cm-1), as well as amide modes (at 1233 cm-1). The changes in the intensity and position of these peaks provide information on the molecular consequences of the NBD label's presence.

Chromatographic and Separation Science Methodologies for this compound and its Derivatives

High-Performance Liquid Chromatography (HPLC) with NBD-Hydroxylamine as a Derivatization Reagent

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but many important analytes, such as aldehydes and ketones, lack a native chromophore or fluorophore, making them difficult to detect with standard UV-Vis or fluorescence detectors. To overcome this limitation, a pre-column derivatization strategy is often employed, where the analyte is reacted with a labeling agent to form a product that is easily detectable.

This compound and its analogues, such as 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H), are excellent derivatization reagents for carbonyl compounds (aldehydes and ketones). researchgate.net The hydroxylamine or hydrazine (B178648) group reacts specifically with the carbonyl group to form a stable oxime or hydrazone, respectively. The attached NBD moiety imparts strong fluorescence to the derivative, enabling highly sensitive detection. researchgate.net

A notable application is the determination of raspberry ketone in cosmetic products using NBD-H as a derivatizing agent. researchgate.net The reaction creates a highly fluorescent NBD-raspberry ketone derivative that can be separated using a reversed-phase ODS (C18) column and detected with high sensitivity. The optimal conditions for this derivatization were found to be heating at 80°C for 20 minutes. The resulting derivative is detected with fluorescence excitation at 470 nm and emission at 550 nm. researchgate.net This method demonstrates excellent linearity and a very low limit of detection, highlighting the power of NBD-based reagents in trace analysis. researchgate.net

The table below summarizes the key findings from the HPLC-fluorescence determination of raspberry ketone after derivatization with NBD-H. researchgate.net

Table 2: HPLC-Fluorescence Analysis of Raspberry Ketone using NBD-H Derivatization This table is interactive and can be sorted by clicking on the column headers.

Parameter Value
Derivatization Reagent 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H)
Analyte Raspberry Ketone {4-(4-hydroxyphenyl)butan-2-one}
Reaction Conditions 80°C for 20 minutes
HPLC Column Reversed-phase ODS (C18)
Detection Fluorescence (Excitation: 470 nm, Emission: 550 nm)
Retention Time 10.3 minutes
Linear Range 0.2 to 10 µg/mL
Limit of Detection (LOD) 0.018 µg/mL (1.8 pmol)

Gas Chromatography (GC) for Analysis of Volatile Hydroxylamine Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, hydroxylamines, including this compound, are generally polar and non-volatile, making them unsuitable for direct GC analysis. Therefore, derivatization is a mandatory step to convert them into more volatile and thermally stable analogues suitable for GC separation and detection, often by mass spectrometry (GC-MS).

The primary goal of derivatization in this context is to replace the active, polar hydrogen atoms on the hydroxylamine functional group with nonpolar moieties. A common and effective strategy is silylation, where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

For instance, hydroxylamine can be derivatized to form a tris-TMS derivative (C9H27NOSi3), which is sufficiently volatile for GC analysis. The resulting derivative can be separated on a nonpolar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysysiloxane stationary phase. The separated derivative is then typically identified and quantified using a mass spectrometer, which provides both a retention time and a characteristic mass spectrum for unambiguous identification.

While specific GC methods for this compound are not detailed in the literature, the general principles of derivatizing hydroxylamines for GC analysis are well-established. Any GC-based analysis of this compound would necessitate a derivatization step, likely silylation, to achieve the volatility required for separation.

Optimization of Derivatization Conditions for Enhanced Analytical Sensitivity (pH, Reaction Kinetics, Reagent Concentration)

The analytical sensitivity of methods employing this compound (NBD-OH) as a derivatizing agent is critically dependent on the optimization of reaction conditions. Key parameters that are typically optimized include pH, reaction time and temperature (kinetics), and the concentration of the derivatization reagent. researchgate.netnih.gov While specific optimization studies for NBD-OH are not extensively detailed in publicly accessible literature, the principles can be inferred from its closely related analogue, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which is widely used for labeling primary and secondary amines. ui.ac.id

pH: The derivatization reaction is highly pH-dependent. For reactions involving amine-containing analytes, an alkaline medium is generally required to ensure the amino group is in its nucleophilic, unprotonated state. For instance, the reaction of NBD-Cl with finasteride (B1672673) is optimized at pH 11.0. researchgate.net Similarly, for the derivatization of amino acids with NBD-F (4-Fluoro-7-nitrobenzofurazan), a borate (B1201080) buffer of pH 8.0 is commonly used. dojindo.com To ensure complete derivatization, the pH must be maintained within an optimal range, typically between 8.2 and 10.1, as incomplete reactions can occur at lower pH values, affecting the accuracy of quantification. waters.com

Reaction Kinetics (Time and Temperature): The rate of the derivatization reaction is influenced by both time and temperature. Achieving reaction completion is essential for reproducible and accurate quantification. For example, labeling with NBD-F can be achieved under mild conditions, such as heating at 60°C for just one minute. dojindo.com Optimization studies for other derivatization reactions, such as with MSTFA for GC-MS analysis, have involved systematically varying both time and temperature to maximize the yield of the desired derivative. nih.gov

Reagent Concentration: The concentration of the derivatizing agent must be in sufficient molar excess to drive the reaction to completion, especially when analyzing trace amounts of an analyte. waters.com A 4- to 6-fold molar excess of the reagent is often recommended. waters.com However, an excessive amount of the reagent can lead to increased background noise and potential interference in chromatographic analysis, necessitating a careful balance. The optimization process often involves testing various reagent concentrations to find the optimal ratio that maximizes the analytical signal without introducing significant background interference.

The following table summarizes typical conditions optimized for NBD-Cl, which can serve as a starting point for optimizing derivatization with NBD-OH.

ParameterOptimized ConditionRationale
pH 8.0 - 11.0Ensures the analyte's functional group (e.g., amine) is deprotonated and thus more nucleophilic. researchgate.netdojindo.comwaters.com
Temperature 55 - 60 °CIncreases reaction rate to ensure completion within a reasonable timeframe. dojindo.comgreyhoundchrom.com
Time 1 - 30 minutesSufficient time for the reaction to go to completion, maximizing derivative yield. nih.govdojindo.com
Reagent Molar Excess 4x - 6xDrives the reaction equilibrium towards the product side, ensuring complete derivatization of the analyte. waters.com

Application in Quantitative Analysis of Trace Analytes in Research Matrices

This compound and its parent compound NBD-Cl are valuable reagents for the quantitative analysis of trace analytes in complex research matrices such as biological fluids, environmental samples, and pharmaceutical formulations. nih.govresearchgate.net The derivatization process converts target analytes, which may lack suitable chromophores or fluorophores, into highly fluorescent and colored NBD-adducts, significantly enhancing detection sensitivity. ui.ac.idnih.gov This approach is crucial when analyte concentrations are below the detection limits of standard analytical instrumentation. nih.govelsevierpure.com

The primary advantage of using NBD-based derivatization is the introduction of a fluorophore that allows for highly sensitive fluorescence detection. researchgate.net For example, a method for determining d-3-hydroxybutyric acid in human plasma utilized a fluorescent derivative, NBD-PZ-Val, allowing for monitoring at excitation and emission wavelengths of 489 nm and 532 nm, respectively. researchgate.net Similarly, HPLC methods with fluorescence detection have been developed for quantifying various compounds in matrices like human plasma, achieving low limits of quantification (LLOQ), often in the picomolar range. researchgate.net

The success of quantitative analysis in complex matrices relies on effective sample preparation to remove interfering substances, followed by a robust and reproducible derivatization reaction. nih.govgreyhoundchrom.com The stability of the resulting derivative is also a critical factor for accurate quantification. NBD-adducts are known to be highly stable, which is advantageous for analysis. dergipark.org.tr

The table below presents examples of quantitative analysis of trace analytes using NBD-Cl derivatization in different matrices, illustrating the sensitivity of the method.

AnalyteMatrixDerivatization ReagentDetection MethodLimit of Quantification (LOQ)
AmlodipineHuman PlasmaNBD-ClHPLC-FluorescenceNot specified, linear range 0.25-18.00 ng/mL
HydroxyprolineMeat ProductsNBD-ClHPLC-Fluorescence0.0027 ng/mL
Free Amino AcidsIslets of LangerhansNBD-ClHPLC-FluorescenceNot specified
FinasteridePharmaceuticalNBD-ClSpectrophotometryNot specified, linear range 25-75 µg/mL

Data compiled from references researchgate.netdergipark.org.tr.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Enhanced Detection Capabilities

The coupling of derivatization using reagents like NBD-OH with Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) provides a powerful platform for the analysis of trace compounds. frontiersin.org This combination leverages the high separation efficiency and speed of UHPLC with the high sensitivity and selectivity of mass spectrometry. acs.org Derivatization is often essential for analytes that exhibit poor ionization efficiency or chromatographic retention, thereby enhancing their response in the mass spectrometer. nih.govnih.govmcmaster.ca

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in sharper peaks and better resolution compared to conventional HPLC. This improved separation is particularly beneficial when analyzing complex biological or environmental samples containing numerous components. researchgate.net

Mass spectrometry offers highly selective and sensitive detection. When combined with derivatization, the resulting derivatives can be designed to include an easily ionizable moiety, which significantly boosts the signal in the mass spectrometer. researchgate.net The analyte is typically identified and quantified based on its precursor ion and specific fragment ions (MS/MS), providing a high degree of confidence in the results. acs.org The integration of UHPLC-MS with automated solid-phase extraction (SPE) and even NMR can create a high-throughput platform for confident metabolite identification. frontiersin.org This integrated approach is invaluable for metabolomics and other fields requiring the analysis of a wide range of compounds. frontiersin.org

The benefits of using UHPLC-MS for the analysis of NBD-derivatized compounds include:

Increased Sensitivity: Derivatization can improve ionization efficiency, leading to lower detection limits, often in the picomolar to nanomolar range. acs.org

Improved Chromatographic Separation: UHPLC provides superior resolution of isomers and closely related compounds. nih.gov

Enhanced Specificity: Mass spectrometry provides structural information through fragmentation patterns, confirming the identity of the analyte. acs.org

High Throughput: The speed of UHPLC allows for rapid analysis of large numbers of samples. acs.org

Other Advanced Analytical Strategies

Spectrophotometric Determination Methods for Hydroxylamine and its Mixtures

Several spectrophotometric methods have been developed for the determination of hydroxylamine and its derivatives in various samples, including pharmaceutical formulations. nih.govresearchgate.net These methods are often based on redox or derivatization reactions that produce a colored product, which can be quantified using a spectrophotometer.

One common approach involves the oxidation of hydroxylamine to nitrite (B80452). The resulting nitrite is then determined using a classic Griess reaction, which involves diazotization of an aromatic amine (like p-nitroaniline) followed by coupling with another aromatic compound (such as N-(1-naphthyl)ethylenediamine dihydrochloride) to form a highly colored azo dye. nih.govresearchgate.net This method is sensitive, with a molar absorptivity reported to be 6.7 x 10⁴ L mol⁻¹ cm⁻¹, and obeys Beer's law over a concentration range of 0-7 µg of hydroxylamine. nih.govresearchgate.net

Another strategy involves the reaction of hydroxylamine with a known excess of an oxidizing agent, such as bromine. The unreacted bromine is then quantified by its ability to bleach a dye like methyl red. The decrease in the dye's absorbance is proportional to the amount of hydroxylamine in the sample. scispace.com This indirect method has a reported molar absorptivity of 9.8 × 10⁴ L mol⁻¹ cm⁻¹. scispace.com

Other reagents used for the spectrophotometric determination of hydroxylamine include picryl chloride, which forms a red-colored product in an alkaline medium. researchgate.netresearchgate.net This method offers good selectivity as it does not show interference from ammonia (B1221849) or hydrazine. researchgate.netresearchgate.net The indophenol (B113434) reaction has also been employed, where hydroxylamine is first reduced to ammonium (B1175870) sulfate, which is then determined using the Berthelot reaction to form an indophenol dye.

Method PrincipleReagentsWavelength (λmax)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Oxidation to Nitrite & Diazo CouplingSodium arsenate, p-nitroaniline, NEDA545 nm6.7 x 10⁴
Indirect Oxidation with BromineBromine, Methyl Red520 nm9.8 x 10⁴
Reduction to Ammonium & Indophenol ReactionZn/H₂SO₄, Salicylic acid, Sodium hypochlorite648 nm1.9 x 10⁴

Data compiled from references nih.govscispace.com.

Immunoassay Techniques Utilizing NBD-Derived Fluorophores

Immunoassays are highly specific and sensitive analytical methods that rely on the binding interaction between an antibody and its antigen. The use of fluorescent labels, or fluorophores, in immunoassays (fluorescent immunoassays) offers several advantages over traditional radiometric or chromogenic detection methods, including higher sensitivity, a wider dynamic range, and the potential for multiplexing. fluorofinder.com

NBD (7-nitrobenz-2-oxa-1,3-diazole) derivatives are well-suited for use as fluorescent labels in immunoassays due to their favorable photophysical properties. researchgate.net These properties include a relatively small size, which minimizes potential interference with antibody-antigen binding, and fluorescence characteristics that are sensitive to the local environment. nih.govresearchgate.netnih.gov The NBD fluorophore has a long-wavelength excitation maximum (around 470-480 nm) and emission above 510 nm, which helps to reduce background fluorescence from biological samples. aatbio.comnih.gov

In the context of immunoassays, an NBD derivative can be covalently attached to an antibody, an antigen, or a secondary detection molecule. The resulting fluorescently labeled molecule can then be used in various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, or flow cytometry. fluorofinder.com For example, a fluorescent peptide labeled with an NBD amino acid was used to monitor conjugation efficiency on a microarray surface, demonstrating the utility of NBD as a robust fluorescent probe in bioanalytical applications. nih.gov The excellent chemical stability of the NBD fluorophore ensures a stable signal, which is crucial for quantitative applications. fluorofinder.comnih.gov The ability to detect low abundance proteins and simultaneously probe for multiple targets are key advantages of using fluorophore-conjugated antibodies in techniques like Western blotting. fluorofinder.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular and Electronic Structure of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic characteristics of NBD-hydroxylamine systems. These methods allow for a detailed mapping of electron distribution and molecular orbital energies, which are key determinants of the compound's chemical behavior.

Density Functional Theory (DFT) has become a vital computational method for studying multi-electron systems like this compound due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. researchgate.netfigshare.com By solving the Kohn–Sham equations, DFT can accurately reconstruct the electronic structure, providing theoretical guidance for understanding interactions at a molecular level. nih.gov

In the context of hydroxylamine (B1172632) derivatives, DFT is applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyze Electronic Structure: Calculate the distribution of electron density, molecular electrostatic potential, and the energies and shapes of frontier molecular orbitals (HOMO and LUMO). The strong electron-withdrawing nature of the NBD group significantly influences these properties.

Simulate Spectroscopic Properties: Predict infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of the molecule.

DFT studies on related systems, such as hydroxylamine nitrate (B79036) ion pairs, have utilized methods like B3LYP/6-311++G(d,p) to optimize geometries and analyze atomic net charges through natural population analysis. researchgate.net Such approaches can be directly applied to NBD-hydroxylamine to understand the influence of the nitrobenzoxadiazole moiety on the hydroxylamine group.

While DFT is a powerful tool, high-level ab initio methods are often employed to refine the electronic energies for greater accuracy, especially for systems where electron correlation effects are significant. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory provide more precise energy calculations, though at a higher computational cost.

These high-level calculations are crucial for:

Accurate Energy Benchmarks: Providing a "gold standard" for calibrating more computationally efficient methods like DFT.

Investigating Reaction Barriers: Calculating activation energies for decomposition or reaction pathways with high precision. researchgate.net

Determining Thermochemical Data: Accurately predicting enthalpies of formation and bond dissociation energies.

In complex mechanistic studies, such as those involving transition metal catalysts, a combination of DFT for geometry optimization and high-level methods for single-point energy calculations is a common and effective strategy to achieve reliable results. nih.govacs.org

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical studies are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of reactions it participates in.

The Bond Dissociation Enthalpy (BDE) of the O-H bond in hydroxylamines is a critical parameter that quantifies the energy required to homolytically cleave the bond, forming an aminoxyl radical and a hydrogen atom. This value is a key indicator of the molecule's antioxidant capacity and its ability to act as a hydrogen atom donor. Computational methods are widely used to predict O-H BDEs. rsc.orgnih.gov

The calculation of BDE is typically performed using the following thermodynamic cycle: BDE(O-H) = H(Radical•) + H(H•) - H(Parent Molecule) Where H is the calculated enthalpy of the respective species.

Studies have shown that for hydroxylamines, the BDEs increase as the electron-withdrawing ability of the substituents on the nitrogen atom increases. rsc.org Given the potent electron-withdrawing character of the 7-nitro-2,1,3-benzoxadiazol-4-yl group, it is predicted that the O-H BDE of this specific compound would be relatively high compared to simpler alkyl or aryl hydroxylamines. This suggests that while the resulting radical is stabilized, the hydrogen atom donation is thermodynamically less favorable.

Table 1: Comparison of Calculated O-H Bond Dissociation Enthalpies (BDEs) for Representative Hydroxylamines

Compound Substituent Nature Predicted O-H BDE (kcal/mol) Reference
Dialkyl Hydroxylamine Electron-donating ~70-75 nih.gov
Diaryl Hydroxylamine Electron-withdrawing (less than NBD) ~75-80 rsc.org
NBD-Hydroxylamine Strongly Electron-withdrawing >80 (Predicted) rsc.org

Upon homolysis of the O-H bond, an aminoxyl radical (nitroxide) is formed. The stability of this radical is paramount to the reactivity of the parent hydroxylamine. Both inductive and resonance effects of the substituents on the nitrogen atom play a crucial role in stabilizing this radical. rsc.org

Inductive Effects: The electron-withdrawing nitro (NO₂) and benzoxadiazole ring system in the NBD moiety exert a strong negative inductive effect (-I), pulling electron density away from the nitrogen atom. This delocalization helps to stabilize the unpaired electron on the aminoxyl radical.

Resonance Effects: The NBD group also provides extensive resonance stabilization. The unpaired electron on the nitrogen of the aminoxyl radical can be delocalized across the entire π-system of the aromatic and heterocyclic rings. This delocalization significantly lowers the energy of the radical, thereby increasing its stability.

Computational models can quantify these effects by mapping the spin density distribution in the radical. For the O-(7-nitro-2,1,3-benzoxadiazol-4-yl)aminoxyl radical, calculations would show significant spin density not only on the nitrogen and oxygen atoms but also distributed throughout the NBD ring system, confirming the role of resonance in its stabilization. rsc.org

Hydroxylamine derivatives can serve as "amino" source and "oxidant" in transition metal-catalyzed reactions, such as the aminofunctionalization of olefins. nih.gov Quantum chemical calculations have been pivotal in understanding the complex mechanisms of these reactions. acs.orgnih.gov

In studies of iron-catalyzed aminofunctionalization, a combination of spectroscopy and high-level quantum chemical calculations has been used to identify key intermediates and propose a mechanistic pathway. nih.govessex.ac.uk The computational findings revealed that the reaction does not proceed through a high-valent Fe(IV)=NH species as one might expect. acs.orgnih.gov

Instead, the mechanism involves the following key steps elucidated by theoretical modeling:

Activation: The hydroxylamine reagent activates a high-spin Fe(II) catalyst to generate a high-spin Fe(III)-N-acyloxy intermediate. essex.ac.uk

Homolysis: This intermediate undergoes N-O bond homolysis.

Active Species Formation: Crucially, this homolysis forms a high-spin Fe(III) center that is strongly antiferromagnetically coupled to an iminyl radical ([Fe(III)-NH•]). acs.org

N-Transfer: This iron-coordinated nitrogen-centered radical is the active species that performs the N-transfer reaction onto the olefin. nih.gov

The elongated and weak Fe-N bond in the [Fe(III)-NH•] intermediate, as revealed by calculations, helps to rationalize its high propensity for N-transfer reactions. acs.org These computational insights demonstrate the power of theoretical chemistry to uncover novel reactive intermediates and mechanisms in catalysis. nih.gov

Molecular Dynamics and Intermolecular Interaction Modeling

Computational modeling, particularly molecular dynamics (MD) simulations, provides critical insights into the behavior of this compound and related NBD-containing molecules at the atomic level. These simulations allow for the characterization of interactions with solvents and biological mimics, such as lipid membranes, which is fundamental to understanding the compound's function as a fluorescent probe.

While direct molecular dynamics simulations specifically for this compound at a water-air interface are not extensively documented in the literature, valuable insights can be drawn from atomistic MD simulations of structurally related NBD-labeled amphiphiles within hydrated phospholipid bilayers. These environments provide a well-defined water-hydrophobic interface, mimicking biological membranes.

A key study performed atomistic MD simulations on a series of fluorescent 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-labeled fatty amines with varying alkyl chain lengths inserted into a 1-palmitoyl, 2-oleoyl-sn-glycero-3-phosphocholine (B138148) (POPC) bilayer. nih.gov The results from these simulations provide a detailed picture of how the NBD moiety, the core fluorophore in the title compound, behaves at a hydrated interface. nih.gov

The simulations revealed that for all the studied amphiphiles, the NBD fluorophore consistently localizes near the polar headgroup region of the lipid bilayer, specifically in the vicinity of the glycerol (B35011) backbone and carbonyl groups of the POPC molecules. nih.gov This positioning is stabilized by the formation of persistent hydrogen bonds between the NBD group and the ester oxygen atoms of the POPC lipids. nih.gov The hydroxylamine group of the title compound would be expected to further anchor the NBD moiety in this polar, hydrated region through its own hydrogen bonding capabilities with water and lipid headgroups.

The transverse location of the fluorophore within the bilayer interface showed minor variations depending on the attached alkyl chain length, and these small differences in location were found to correlate with experimentally observed photophysical properties. nih.gov This highlights the sensitivity of the NBD fluorophore to the polarity and hydration of its immediate microenvironment. nih.gov The hydration level around the NBD group is a critical factor, as changes in the surrounding water molecules can affect its fluorescence quantum yield and emission spectra. researchgate.net

Table 1: Summary of MD Simulation Findings for NBD-amines at a POPC/Water Interface

Parameter Observation Implication for this compound
Location of NBD Moiety Near the glycerol backbone/carbonyl region of the POPC bilayer. nih.gov The NBD core is positioned at the lipid-water interface, not deep within the hydrophobic core.
Primary Interaction Stable hydrogen bonding with POPC ester oxygen atoms. nih.gov Strong intermolecular interactions anchor the molecule in the polar region of the membrane.
Hydration The fluorophore is located in a hydrated region of the interface. researchgate.net The compound's fluorescent properties will be sensitive to the local water content.

| Effect on Membrane | Relatively mild effects on the structure and dynamics of the host lipid. nih.gov | The molecule acts as a probe with minimal perturbation to the system being studied. |

The reaction kinetics and thermodynamics of this compound are intrinsically linked to its electronic structure, particularly its molecular electrostatic potential (MESP). The NBD moiety is characterized by a significant charge polarization due to the presence of the electron-withdrawing nitro group and the electronegative atoms within the benzoxadiazole ring system.

Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the MESP, revealing regions of positive and negative potential on the molecule's surface. For the NBD core, regions of negative electrostatic potential are typically localized around the oxygen atoms of the nitro group and the oxadiazole ring. In contrast, the aromatic ring carbons and the hydrogen atoms exhibit less negative or positive potential. researchgate.net This charge distribution is fundamental to how the molecule interacts with its environment.

Electrostatic effects exert a profound influence on chemical reactions in several ways:

Solvent Interactions: In polar solvents like water, the solvent molecules will arrange themselves around the solute to maximize favorable electrostatic interactions. This solvation shell stabilizes the ground state of the reactant. More importantly, it can differentially stabilize or destabilize the transition state of a reaction. For nucleophilic or electrophilic attack involving the hydroxylamine group, a polar solvent can stabilize charge separation in the transition state, thereby lowering the activation energy and accelerating the reaction rate.

Reaction Pathway: The electrostatic landscape of the molecule guides the approach of reactants. A positively charged electrophile will be electrostatically steered towards the electron-rich oxygen atoms, while a nucleophile will be directed to electron-deficient sites. The hydroxylamine group itself can act as a nucleophile in reactions with electrophiles. evitachem.com

Computational studies on the oxidation of hydroxylamine in aqueous nitric acid, though not specific to the NBD derivative, have demonstrated the use of transition state theory combined with quantum chemistry calculations to predict reaction rate coefficients in solution. nih.gov Such approaches could theoretically be applied to predict how the unique electrostatic environment created by the NBD moiety modulates the reactivity of the attached hydroxylamine group.

Table 2: Predicted Electrostatic Properties and Their Influence on Reactivity

Property Description Predicted Effect on Kinetics & Thermodynamics
Molecular Dipole Moment A significant dipole moment is expected due to the asymmetric charge distribution from the nitro group. Enhances solubility and interaction with polar solvents, influencing solvation energies of reactants and products.
Negative MESP Regions Located on the oxygen atoms of the nitro and oxadiazole groups. researchgate.net Directs the approach of electrophiles and cations; participates in hydrogen bond acceptance.
Positive MESP Regions Expected on aromatic hydrogens and potentially near the amine hydrogen. Sites for interaction with nucleophiles and anions; involved in hydrogen bond donation.

| Polarizability | The extended π-system of the NBD ring makes it highly polarizable. | Allows for induced-dipole interactions, which can stabilize transition states and influence reaction rates. |

Quantitative Structure-Property Relationship (QSPR) Studies in NBD-Hydroxylamine Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at creating predictive models that correlate the structural or physicochemical properties of molecules with a specific property of interest, such as solubility, lipophilicity, or in the case of QSAR (Quantitative Structure-Activity Relationship), biological activity. While specific QSPR studies focused exclusively on a series of NBD-hydroxylamine derivatives are not prominent, the principles can be readily applied, drawing from extensive research on other heterocyclic compounds like oxadiazoles (B1248032) and benzoxazoles. mdpi.comnih.gov

A typical QSPR study for NBD-hydroxylamine derivatives would involve several key steps:

Dataset Assembly: A series of NBD-hydroxylamine analogues with structural variations would be synthesized or computationally designed. The target property (e.g., fluorescence wavelength, quantum yield, partition coefficient) would be experimentally measured or calculated for each compound in the series.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure. For NBD-hydroxylamine derivatives, relevant descriptors would fall into several categories:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges, and molecular electrostatic potential values. These are crucial for modeling interactions involving the polar NBD and hydroxylamine groups.

Topological Descriptors: Indices that describe molecular size, shape, and branching (e.g., Wiener index, connectivity indices). researchgate.net

Steric/3D Descriptors: Molecular volume, surface area, and specific conformational indices that describe the three-dimensional shape of the molecule.

Physicochemical Descriptors: Calculated logP (lipophilicity), polar surface area (PSA), and counts of hydrogen bond donors and acceptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links a subset of the most relevant descriptors to the target property. ijpsr.com The goal is to create a model that is both statistically robust and mechanistically interpretable.

Model Validation: The predictive power of the QSPR model is rigorously tested. This is typically done using an external test set of molecules that were not used in the model-building process. Statistical metrics such as the squared correlation coefficient (R²) for the training set and the predictive R² (Q²) for the test set are evaluated to ensure the model is not overfitted and has genuine predictive capability. nih.gov

For NBD-hydroxylamine derivatives, a QSPR model could be developed to predict fluorescence properties. Descriptors related to the electronic nature of the NBD ring and the hydrogen-bonding capacity of the hydroxylamine group would likely be significant predictors of solvent-dependent emission shifts (solvatochromism).

| 3D/Steric | Molecular Volume | Describes the size of the molecule, which can influence diffusion and binding affinity. |

Applications As Chemical Tools and Reagents in Research

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine as a Fluorescent Probe in Chemical Research

This compound, often abbreviated as NBD-OH, is a derivative of 7-nitro-2,1,3-benzoxadiazole (NBD). The NBD framework is a well-established and versatile fluorophore in the development of chemical sensors. nih.govrsc.orgresearchgate.net Compounds incorporating the NBD skeleton are noted for their small size, sensitivity to the local environment, and reactivity towards nucleophiles such as amines and biothiols, which is often accompanied by significant changes in their colorimetric and fluorescent properties. nih.govrsc.orgcityu.edu.hk The hydroxylamine (B1172632) moiety in NBD-OH serves as a reactive site, enabling its use as a probe for various analytes through specific chemical reactions. evitachem.com

This compound and its derivatives are utilized as fluorescent probes for the detection of specific metal ions within biological contexts. evitachem.com The mechanism of detection is centered on the compound's ability to form complexes with metal ions. evitachem.com This interaction alters the electronic environment of the NBD fluorophore, leading to a measurable change in its fluorescence properties. evitachem.com

A common outcome of this binding is fluorescence enhancement. evitachem.com For instance, certain NBD-based probes exhibit selectivity towards zinc ions (Zn²⁺), where the complexation event leads to a significant increase in fluorescence intensity, allowing for the quantification and visualization of this important biological cation. evitachem.com This selectivity makes such probes valuable tools for studying the roles of metal ions in various cellular processes. evitachem.com

The NBD scaffold is highly effective for designing probes to detect biothiols, a class of sulfur-containing compounds including cysteine (Cys), homocysteine (Hcy), glutathione (B108866) (GSH), and hydrogen sulfide (B99878) (H₂S). nih.govresearchgate.netmdpi.com These molecules are critical in maintaining cellular redox homeostasis, and their abnormal levels are linked to numerous diseases. rsc.orgmdpi.com Probes derived from NBD-OH leverage the high reactivity of the C4 position of the NBD ring towards nucleophilic aromatic substitution (SₙAr) by the thiol group. nih.govnih.gov

The general sensing mechanism involves the displacement of the hydroxylamine group by the biothiol. researchgate.net This reaction is often discriminative. For example, the reaction with Cys and Hcy can proceed through a subsequent intramolecular S-to-N Smiles rearrangement, resulting in a highly fluorescent N-substituted NBD product. nih.govnih.gov In contrast, GSH, which is a tripeptide, cannot undergo this rearrangement, leading to a thioether (S-substituted) NBD product that is typically non-fluorescent. nih.gov This difference in reaction pathways and fluorescent outcomes allows for the selective detection of Cys/Hcy over the more abundant GSH. nih.gov

Furthermore, kinetic differences in the reactions between NBD-based probes and various biothiols can be exploited for their discrimination. rsc.orgfrontiersin.org By monitoring the fluorescence signal over time, it is possible to distinguish between fast-reacting thiols like cysteine and slower-reacting ones. rsc.org This kinetic analysis provides an additional layer of selectivity in complex biological samples. rsc.org

Research has quantified the reaction rates and detection limits for NBD-derived probes with various biothiols, as summarized in the table below.

AnalyteRate Constant (k, M⁻¹s⁻¹)Limit of Detection (LOD)
Hydrogen Sulfide (H₂S)0.440.17 µM
L-Cysteine (L-Cys)0.280.35 µM
N-acetyl-L-cysteine (NAC)0.260.36 µM
Glutathione (GSH)0.230.43 µM
This table presents kinetic data for the reaction of a representative NBD-derived coumarin (B35378) probe with various biothiols, demonstrating similar rate constants but different detection limits based on reaction stoichiometry. mdpi.com

The hydroxylamine group (-ONH₂) of this compound serves as a reactive handle for the detection of carbonyl compounds, specifically aldehydes and ketones. researchgate.netthermofisher.com Hydroxylamine derivatives react with aldehydes and ketones to form stable oxime linkages. thermofisher.com This reaction is a well-established method for the derivatization of carbonyls in analytical chemistry. researchgate.netnih.gov

When NBD-OH is used as a probe, the formation of the NBD-oxime derivative results in a significant change in the molecule's electronic properties. The initial NBD-OH compound is weakly fluorescent or non-fluorescent, but the resulting oxime product exhibits strong fluorescence. researchgate.net This "turn-on" response allows for the sensitive detection and quantification of aldehydes and ketones in research samples. researchgate.net Related NBD-hydrazine reagents have been synthesized and used as fluorogenic reagents for aldehydes and ketones, reacting to form fluorescent hydrazones, which demonstrates the utility of this chemical approach. researchgate.net

A key strategy in designing probes with the NBD core is the modulation of the intramolecular charge transfer (ICT) process. nih.gov In NBD-based fluorophores, the nitro group acts as a strong electron acceptor, while the substituent at the C4 position acts as an electron donor. The efficiency of the ICT, and thus the fluorescence quantum yield, is highly dependent on the electron-donating ability of the C4 substituent. nih.gov

This principle is the basis for the "turn-on" fluorescence mechanism of probes like NBD-OH. nih.gov The oxygen atom of the hydroxylamine group is a poor electron donor, resulting in an inefficient ICT process and making the NBD-OH probe itself essentially non-fluorescent. nih.gov When NBD-OH reacts with an analyte such as a biothiol, the -ONH₂ group is replaced by a sulfur or nitrogen atom from the analyte. nih.govresearchgate.net These atoms are significantly better electron donors than oxygen, which "turns on" the ICT process and leads to a dramatic increase in fluorescence intensity. nih.govresearchgate.net This off-on signal enhancement can be greater than 100-fold and, in some cases, over 1000-fold, providing a highly sensitive detection mechanism. researchgate.netrsc.org This reaction-based sensing approach ensures that the fluorescence signal is generated only in the presence of the target analyte, minimizing background noise. researchgate.net

The favorable properties of NBD-based probes, including their turn-on fluorescence response and selectivity for specific biothiols, make them powerful tools for studying cellular processes in research settings. nih.govcityu.edu.hkresearchgate.net These probes can be used for bioimaging in living mammalian cells to visualize the distribution and concentration changes of target analytes like H₂S and cysteine. nih.govresearchgate.netrsc.org

For example, researchers have used NBD-based probes to monitor fluctuations in intracellular biothiol levels in response to external stimuli, such as oxidative stress. nih.gov By observing the change in fluorescence within different cellular compartments, these probes help elucidate the roles of specific biothiols in signaling pathways and disease mechanisms. nih.govmdpi.com The small size of the NBD fluorophore is advantageous as it facilitates interaction with biomolecules and cellular uptake. nih.govresearchgate.net These chemical tools allow for the real-time, non-invasive study of biomolecule dynamics within the complex environment of a living cell. researchgate.netfrontiersin.org

Derivatization Reagent in Analytical Methodologies for Research Samples

Beyond its use as a direct fluorescent probe, the NBD scaffold is widely employed in derivatization reagents for analytical techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). evitachem.comsci-hub.boxdergipark.org.tr Related compounds such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) are well-known fluorogenic labeling agents for primary and secondary amines, such as those in amino acids and catecholamines. sci-hub.boxdergipark.org.trnih.govsigmaaldrich.com

The derivatization reaction involves attaching the NBD moiety to the analyte molecule. dergipark.org.tr This process serves two primary purposes:

Introduction of a Fluorophore : The NBD tag allows for highly sensitive detection using fluorescence detectors, significantly lowering the limits of detection compared to UV-Vis absorption. dergipark.org.trnih.gov

Modification of Chemical Properties : The addition of the hydrophobic NBD group can improve the chromatographic behavior of highly polar analytes in reversed-phase HPLC. sci-hub.box

Given the reactivity of its hydroxylamine group towards carbonyls, this compound can function as a pre-column derivatization reagent for the sensitive analysis of aldehydes and ketones in complex research samples using HPLC with fluorescence detection. evitachem.comresearchgate.net This application extends the analytical utility of the NBD core to a different class of biomolecules.

Derivatization of Amines and Amino Acids for Chromatographic Analysis

Derivatization is a common strategy in chromatographic analysis to enhance the detectability and improve the separation of analytes. nih.gov Reagents from the nitrobenzoxadiazole family, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are widely used as fluorogenic labeling agents for primary and secondary amines, including amino acids. wjpr.netdergipark.org.tr These reagents react with the amino groups to form highly fluorescent NBD-amine adducts, which can be detected with high sensitivity using fluorescence detectors in high-performance liquid chromatography (HPLC) or capillary electrophoresis. dergipark.org.trnih.gov

The reaction of NBD-F with amino acids, for instance, has been optimized for fully automated HPLC systems, allowing for the detection of amino acids at the femtomole level. nih.gov The NBD derivatives are typically excited at a wavelength of around 470 nm and emit fluorescence at approximately 530-540 nm. nih.gov While direct research articles detailing the specific use of this compound for the derivatization of amines and amino acids are not prevalent in the reviewed literature, its structural similarity to NBD-F and NBD-Cl suggests its potential for similar applications. Commercial suppliers also list its use for the derivatization of amines and amino acids for HPLC analysis. evitachem.com

Table 1: HPLC-based analysis of amino acids using NBD-F derivatization.
AnalyteDerivatization ConditionsDetection MethodDetection LimitReference
Various Amino Acids40 min at room temperature in borate (B1201080) buffer (pH 9.5)Fluorometric (Ex: 470 nm, Em: 540 nm)2.8-20 fmol nih.gov

Application in the Analysis of Malondialdehyde in Research Specimens

Malondialdehyde (MDA) is a naturally occurring product of lipid peroxidation and is widely used as a biomarker for oxidative stress. nih.gov Due to its low intrinsic detectability, the analysis of MDA in biological samples often requires a derivatization step to form a product that can be easily quantified, typically by spectrophotometry, fluorometry, or mass spectrometry. nih.gov Common derivatizing agents for MDA include 2-thiobarbituric acid (TBA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov

While there is extensive literature on various derivatization strategies for MDA, no specific research was identified that employs this compound for this purpose. However, other hydroxylamine derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, have been utilized for the analysis of MDA by gas chromatography. nih.gov This suggests that hydroxylamine-based reagents can react with the aldehyde functional groups of MDA. A fluorogenic hydroxylamine such as NBD-O-amine could theoretically be used to create a fluorescent derivative of MDA for sensitive detection, though this application has not been documented in the reviewed scientific literature.

Derivatization Strategies for Steroid Hormones, Plasmalogens, and Related Lipids

The analysis of steroid hormones by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their poor ionization efficiency in electrospray ionization (ESI). nih.gov Chemical derivatization is a powerful technique to enhance the sensitivity of steroid hormone detection. nih.gov The hydroxylamine group is known to react with the ketone functional groups present in many steroid hormones to form oxime derivatives. nih.gov This derivatization has been shown to significantly improve the ionization efficiency of steroids in ESI-MS. nih.gov

One study demonstrated that a simple hydroxylamine derivatization step after sample extraction could increase the MS signal intensity of ten different steroid hormones by a factor of 1.8 to 251.9, depending on the specific steroid. nih.gov This led to a substantial improvement in the lower limits of quantification, ranging from 3.9 to 202.6 times lower than the underivatized steroids. nih.gov The reaction is typically carried out by heating the steroid extract with a hydroxylamine solution. nih.gov

By using this compound, it is possible to introduce the NBD fluorophore onto the steroid molecule. This would not only enhance MS detection but also enable highly sensitive fluorescence detection in HPLC.

In the broader context of lipid analysis, NBD-labeled lipids, such as NBD-phosphatidylethanolamine (NBD-PE), are commonly used as fluorescent probes to study lipid transport and distribution in cell membranes. nih.gov Plasmalogens, a class of ether phospholipids (B1166683) containing a vinyl-ether bond at the sn-1 position, are also important components of cell membranes, particularly in the nervous system. While no direct studies on the derivatization of plasmalogens with NBD-O-amine were found, the reactivity of the hydroxylamine group with carbonyls suggests a potential application for the analysis of plasmalogen degradation products that may contain aldehyde groups.

Table 2: Enhancement of MS signal for steroid hormones after derivatization with hydroxylamine.
Steroid HormoneIncrease in MS Signal Intensity (fold)Improvement in Lower Limit of Quantification (fold)Reference
Progesterone~4.620.0 nih.gov
4-Androstenedione~1.83.9 nih.gov
Cortisone~10.510.0 nih.gov
Testosterone~2.910.0 nih.gov
Androsterone~251.9202.6 nih.gov

Trace Analysis of Impurities (e.g., Residual Hydroxylamine in Pharmaceutical Research Materials)

Hydroxylamine is a reactive chemical that can be present as a residual impurity in pharmaceutical manufacturing processes and is considered a potential genotoxic impurity. wjpr.netresearchgate.net Its detection at trace levels is therefore crucial for quality control. Due to its high polarity, low molecular weight, and lack of a strong chromophore, the direct analysis of hydroxylamine by common chromatographic techniques is challenging. researchgate.net

Derivatization is a common approach to overcome these analytical hurdles. For instance, a method has been developed for the trace analysis of hydroxylamine in pharmaceutical materials by derivatizing it with 1-fluoro-2,4-dinitrobenzene (B121222) and subsequent analysis by RP-HPLC with UV detection. researchgate.net Another approach involves the derivatization of hydroxylamine to acetone (B3395972) oxime, which is then analyzed by gas chromatography. researchgate.net

There is no specific literature found describing the use of this compound as a reagent for the trace analysis of residual hydroxylamine. Such an application would involve a reaction where the NBD-O-amine acts as a labeling agent for the impurity, which is chemically challenging and has not been reported.

Enhancing Detection Sensitivity in Mass Spectrometry for Diverse Analytes

As discussed in the context of steroid hormones, chemical derivatization is a key strategy for enhancing the sensitivity of analytes in electrospray ionization mass spectrometry (ESI-MS). nih.govnih.gov The underlying principle is to modify the analyte to increase its ionization efficiency. This can be achieved by introducing a group that is readily protonated or deprotonated, or that carries a permanent charge. nih.gov

The derivatization of keto-steroids with hydroxylamine to form oximes significantly enhances their protonation and, consequently, their signal intensity in positive ion ESI-MS. nih.gov This enhancement can be several orders of magnitude, allowing for much lower detection limits. nih.gov

The use of this compound as a derivatizing agent would confer the dual benefit of improved ionization due to the introduced oxime group and the potential for selective monitoring of the NBD-tagged fragment ions in tandem mass spectrometry (MS/MS). This can lead to highly specific and sensitive analytical methods. The NBD moiety itself can influence ionization and fragmentation pathways, which can be exploited for targeted analysis. While the primary benefit of NBD derivatives is often seen in fluorescence detection, the modification of the analyte's chemical properties can also be advantageous for mass spectrometric detection. For example, derivatization of sphingoid bases with NBD-F has been shown to enable highly selective and sensitive analysis by LC-ESI-MS/MS. ucla.edu

This compound and Derivatives in Organic Synthesis Research

Beyond its role in analytical chemistry, the reactivity of this compound can be harnessed in organic synthesis.

Reagents for Carbonyl Group Transformation to Oximes

The reaction of a hydroxylamine with an aldehyde or a ketone to form an oxime is a fundamental transformation in organic chemistry. wikipedia.orgbyjus.com Oximes are versatile synthetic intermediates that can be converted into a variety of other functional groups, such as amines, amides (via the Beckmann rearrangement), and nitriles. nsf.gov

The synthesis of oximes is typically achieved by the condensation of a carbonyl compound with hydroxylamine hydrochloride in the presence of a base. nycu.edu.tw O-substituted hydroxylamines can also be used to generate O-substituted oximes. A study demonstrated the reaction of NBD-Cl with N-methylhydroxylamine to produce an N-hydroxy-N-methyl-NBD derivative, showcasing the reactivity of the NBD halide with a hydroxylamine. researchgate.net This reaction supports the principle that this compound can serve as a reagent to convert carbonyl compounds into their corresponding O-(7-nitro-2,1,3-benzoxadiazol-4-yl)oximes. This would install the NBD group onto the original carbonyl-containing molecule, effectively transforming it into a fluorescently labeled oxime. Such NBD-oximes could find applications as fluorescent probes or as intermediates in the synthesis of more complex NBD-labeled molecules.

Introduction of Amino Groups into Organic Molecules via Electrophilic Amination

Electrophilic amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active molecules. This reaction involves the use of an aminating agent that delivers a nitrogen atom to a nucleophilic carbon center. Hydroxylamine derivatives bearing electron-withdrawing groups are a well-established class of electrophilic aminating reagents. The electron-withdrawing group enhances the electrophilicity of the nitrogen atom, facilitating its transfer to a nucleophile.

In principle, this compound possesses the necessary structural features to act as an electrophilic aminating agent. The 7-nitro-2,1,3-benzoxadiazole (NBD) moiety is strongly electron-withdrawing, which would activate the N-O bond towards nucleophilic attack. The general mechanism would involve the attack of a carbanion or another nucleophile on the nitrogen atom, with the NBD-O- group acting as a leaving group. However, specific examples and detailed research findings on the use of this compound for this purpose are not prominently featured in the scientific literature.

Role in Late-Stage Functionalization of Natural Products and Drug Precursors

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule, such as a natural product or a drug candidate, at a late step in the synthetic sequence. This strategy is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from scratch.

The application of this compound in late-stage functionalization is not a widely documented strategy. While the introduction of an amino group or a more complex fragment containing the NBD moiety could be of interest for modifying the properties of a lead compound, the reactivity of this specific hydroxylamine derivative would need to be compatible with the often sensitive and complex functionalities present in natural products and drug precursors. Research in late-stage functionalization is an active area, and novel reagents and methods are continuously being developed.

NBD-Based Compounds in Chemical Biology Investigations (Research-Focused)

The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a well-known fluorophore that has found extensive use in the development of chemical probes for biological research. The fluorescence of NBD derivatives is highly sensitive to the local environment, making them valuable tools for studying biomolecular interactions and cellular processes.

Site-Specific Protein Labeling Strategies

Site-specific labeling of proteins with fluorescent probes is a critical technique for elucidating their function, localization, and dynamics within the complex cellular environment. NBD-based compounds are frequently employed for this purpose due to their relatively small size and favorable photophysical properties.

A common strategy for site-specific protein labeling involves the reaction of an NBD derivative with a specific amino acid residue on the protein surface. NBD halides, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are highly reactive towards nucleophilic residues like cysteine and lysine. The reaction results in the formation of a stable, fluorescent NBD-protein conjugate.

Another sophisticated approach utilizes the transformation of non-fluorescent NBD ethers (NBD-OR) to highly fluorescent NBD amines (NBD-NHR). This "turn-on" fluorescence mechanism is advantageous as it reduces background signal from unreacted probe. For instance, a probe containing an NBD ether moiety can be designed to react with a specific site on a protein, leading to the formation of a fluorescent NBD-amine linkage.

Labeling StrategyNBD Derivative TypeTarget ResidueOutcome
Direct LabelingNBD Halide (e.g., NBD-Cl)Cysteine, LysineConstitutively fluorescent conjugate
"Turn-On" LabelingNBD Ether (NBD-OR)Site-specific nucleophileFluorescent NBD-amine conjugate upon reaction

Detection of Enzyme Activities and Metabolic Pathways

The environment-sensitive fluorescence of the NBD group makes it an excellent reporter for developing assays to monitor enzyme activity. Substrates for enzymes can be modified with an NBD moiety in such a way that the enzymatic reaction leads to a change in the fluorescence signal.

For example, a non-fluorescent NBD-containing substrate can be designed to become fluorescent upon cleavage by a specific enzyme. This approach has been used to develop probes for a variety of enzymes, including proteases and phosphatases. The increase in fluorescence intensity over time provides a direct measure of the enzyme's catalytic rate.

NBD-based probes are also utilized to track metabolic pathways. For instance, fluorescently labeled lipids and sugars containing the NBD group have been instrumental in studying their uptake, trafficking, and metabolism within living cells. The small size of the NBD fluorophore minimizes the perturbation to the biological molecule's natural behavior.

Interrogation of Fundamental Biochemical and Cellular Processes

NBD-based fluorescent probes have proven to be versatile tools for investigating a wide array of fundamental biochemical and cellular processes. Their ability to report on changes in the local environment, such as polarity and accessibility to water, has been exploited to study protein conformational changes, membrane dynamics, and protein-lipid interactions.

The reactivity of certain NBD derivatives with specific small molecules has led to the development of probes for detecting biologically important species. For example, NBD-based probes have been designed to react with hydrogen sulfide (H₂S), a key signaling molecule, resulting in a distinct colorimetric and fluorescent response. This allows for the detection and quantification of H₂S in biological samples.

Furthermore, the "turn-on" fluorescence properties of some NBD probes are particularly useful for imaging in living cells, as they minimize background fluorescence and allow for high-contrast visualization of the target molecule or process. These probes have been applied to study a range of cellular events, including apoptosis and oxidative stress.

Application AreaPrinciple of DetectionExample
Protein Conformational ChangesChange in local environment polarityNBD-labeled proteins show spectral shifts upon folding or binding
Membrane DynamicsSensitivity to lipid packing and hydrationNBD-labeled lipids report on membrane fluidity and phase transitions
Detection of Small MoleculesSpecific chemical reaction leading to a change in fluorescenceNBD-based probes for detecting hydrogen sulfide (H₂S)
Live-Cell Imaging"Turn-on" fluorescence upon reaction or localizationProbes that become fluorescent upon binding to a specific cellular target

Q & A

Q. What are the primary synthetic routes for preparing O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution reactions, where the hydroxylamine group reacts with activated aromatic systems like 4-chloro-7-nitrobenzofurazan (NBD-Cl). Purification involves column chromatography or recrystallization, followed by characterization using HPLC, mass spectrometry (e.g., molecular weight confirmation via ESI-MS), and nuclear magnetic resonance (NMR) to verify structural integrity. For example, derivatives like 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic acid are validated using IUPAC-standardized spectroscopic methods .

Q. How is this compound utilized as a fluorescent probe in lipid metabolism studies?

The NBD (7-nitro-2,1,3-benzoxadiazol-4-yl) moiety is widely used to label lipids (e.g., ceramides, sphingomyelins) for tracking metabolic pathways. For instance, C6-NBD ceramide is incorporated into lipid bilayers to study trafficking in cellular membranes. Fluorescence microscopy or flow cytometry quantifies uptake and localization, with excitation/emission properties optimized for green fluorescence (~530 nm). Methodological details for lipid extraction and analysis are adapted from protocols like the Bligh-Dyer method .

Q. What precautions are necessary when handling this compound in aqueous or biological systems?

The compound is light-sensitive and prone to photobleaching. Storage in amber vials at -20°C is recommended. In aqueous buffers, solubility is enhanced using polar aprotic solvents (e.g., DMSO), but concentrations >1 mM may induce aggregation. Safety protocols include wearing PPE (gloves, goggles) and working in fume hoods due to potential mutagenicity, as outlined in safety data sheets for structurally similar NBD derivatives .

Advanced Research Questions

Q. How can the hydroxylamine group in this compound be exploited for site-specific protein labeling?

The hydroxylamine group reacts selectively with carbonyl groups (e.g., ketones, aldehydes) via oxime ligation, enabling covalent conjugation to proteins or peptides. For example, in TSPO (Translocator Protein) studies, NBD-tagged probes are synthesized by linking the hydroxylamine group to alkylenediamine spacers, ensuring minimal interference with target binding. Reaction efficiency is monitored using MALDI-TOF mass spectrometry .

Q. What experimental strategies mitigate fluorescence quenching in live-cell imaging applications?

Fluorescence quenching in live cells can arise from environmental factors (e.g., pH, redox state) or aggregation. Strategies include:

  • Using low probe concentrations (≤10 µM) to prevent self-quenching.
  • Incorporating hydrophilic spacers (e.g., PEG) to enhance solubility.
  • Validating signal specificity via competitive inhibition assays (e.g., blocking glucose uptake with unlabeled 2-NBDG in metabolic studies) .

Q. How do researchers resolve contradictions in reported binding affinities of NBD-labeled probes?

Discrepancies often stem from variations in spacer length, solvent polarity, or assay conditions. For example, NBD-labeled TSPO ligands showed improved residence time (RT) when spacer length was optimized to balance steric hindrance and flexibility. Comparative studies using surface plasmon resonance (SPR) and fluorescence polarization assays are critical for reconciling data .

Q. What are the limitations of using this compound in microfluidic or high-throughput screening platforms?

Challenges include:

  • Photostability: Prolonged exposure to excitation light degrades the NBD signal.
  • Compatibility with microchip electrophoresis: Ionic strength and buffer composition (e.g., tetraalkylammonium salts in N-methylformamide) must be optimized to prevent non-specific interactions with capillary coatings .

Methodological Considerations

Q. How is the compound applied in glucose uptake assays, and what controls are essential?

The fluorescent glucose analog 2-NBDG (a derivative) is incubated with cells in serum-free media (20 µM, 10 min), followed by washing to remove unbound probe. Controls include:

  • Negative control : Cells treated with glycolysis inhibitors (e.g., 2-deoxyglucose).
  • Autofluorescence control : Untreated cells imaged under identical settings.
  • Quantification : Fluorescence intensity normalized to cell count or protein content .

Q. What analytical techniques validate successful conjugation of this compound to biomolecules?

Key techniques include:

  • LC-MS : Confirms molecular weight shifts post-conjugation.
  • Fluorescence correlation spectroscopy (FCS) : Measures hydrodynamic radius changes.
  • Thin-layer chromatography (TLC) : Monitors reaction progress in lipid conjugation studies .

Q. How does the nitro group in the benzoxadiazole ring influence spectroscopic properties?

The electron-withdrawing nitro group stabilizes the excited state, red-shifting absorption/emission maxima. This property is exploited in Förster resonance energy transfer (FRET) pairs, where NBD serves as an acceptor dye. Solvatochromic shifts in hydrophobic environments (e.g., lipid membranes) further enhance signal specificity .

Data Analysis & Troubleshooting

Q. How should researchers interpret conflicting results in subcellular localization studies using NBD probes?

Contradictions may arise from differential probe partitioning (e.g., mitochondrial vs. plasma membrane localization). Mitigation strategies:

  • Co-staining with organelle-specific dyes (e.g., MitoTracker).
  • Using super-resolution microscopy to resolve overlapping signals.
  • Validating findings with orthogonal methods (e.g., immunogold electron microscopy) .

Q. What statistical approaches are recommended for fluorescence intensity quantification in heterogeneous cell populations?

  • Thresholding : Exclude autofluorescence using intensity cutoffs.
  • Normalization : Express data as fluorescence per cell or per unit area.
  • Machine learning : Train classifiers to segment cells based on fluorescence patterns in high-content screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.